3,4-Bis(2-methoxyethoxy)benzaldehyde

Catalog No.
S1902235
CAS No.
80407-64-3
M.F
C13H18O5
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(2-methoxyethoxy)benzaldehyde

CAS Number

80407-64-3

Product Name

3,4-Bis(2-methoxyethoxy)benzaldehyde

IUPAC Name

3,4-bis(2-methoxyethoxy)benzaldehyde

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

GPEGMQBVLGNIMY-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC

3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol. This compound features two methoxyethoxy groups attached to a benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position. Its structure contributes to its unique chemical properties and reactivity, making it a valuable compound in various scientific fields.

  • Oxidation: The aldehyde group can be oxidized to form 3,4-bis(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
  • Reduction: The compound can be reduced to produce 3,4-bis(2-methoxyethoxy)benzyl alcohol through reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to halogenated derivatives when treated with strong acids and halogenating agents .

Research indicates that 3,4-bis(2-methoxyethoxy)benzaldehyde exhibits biological activity, particularly as a potential kinase inhibitor. The compound may bind to the active site of kinase enzymes, inhibiting their activity and thus affecting various biological pathways. This property makes it a candidate for further studies in drug development and biochemical research.

The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:

  • Starting Material: Begin with 3,4-dihydroxybenzaldehyde.
  • Protection of Hydroxyl Groups: Protect the hydroxyl groups using methoxyethoxy groups through a Williamson ether synthesis reaction.
  • Reaction Conditions: Conduct the reaction in the presence of potassium carbonate as a base and N,N-dimethylformamide as a solvent at elevated temperatures (about 100°C) for optimal yield .

In industrial settings, continuous flow reactors and optimized conditions are often used to enhance yield and purity, employing catalysts and advanced purification techniques.

3,4-Bis(2-methoxyethoxy)benzaldehyde has diverse applications:

  • Chemical Industry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biochemical Research: Employed in studies investigating enzyme inhibition and receptor binding.
  • Pharmaceutical Development: Acts as a precursor for developing kinase inhibitors and other therapeutic agents.
  • Industrial Uses: Utilized in producing dyes and pigments .

Studies on interaction mechanisms reveal that 3,4-bis(2-methoxyethoxy)benzaldehyde may interact with various biological targets. For instance, its role in kinase inhibition suggests specific binding affinities that could be explored further for therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design and development.

Several compounds share structural similarities with 3,4-bis(2-methoxyethoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,4-DihydroxybenzaldehydeC7H6O3Contains hydroxyl groups instead of methoxy groups.
3,4-DimethoxybenzaldehydeC9H10O3Features two methoxy groups without ethylene glycol moieties.
3,4-Bis(2-methoxyethoxy)benzoic acidC13H20O6Contains a carboxylic acid group instead of an aldehyde.
3,4-Bis(2-methoxyethoxy)benzyl alcoholC13H20O5Contains a hydroxyl group instead of an aldehyde.

The uniqueness of 3,4-bis(2-methoxyethoxy)benzaldehyde lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

PropertyValue/DescriptionSource
IUPAC Name3,4-Bis(2-methoxyethoxy)benzaldehyde
CAS Registry Number80407-64-3
Molecular FormulaC₁₃H₁₈O₅
Molecular Weight254.28 g/mol
SMILESCOCCOC1=C(C=C(C=C1)C=O)OCCOC
Physical StateYellow to brown crystalline powder

The compound’s nomenclature reflects its substituents’ positions and functional groups. The methoxyethoxy groups enhance solubility and modulate electronic effects, influencing reactivity in subsequent transformations.

Historical Development in Synthetic Chemistry

The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde emerged as a critical step in developing kinase inhibitors, particularly erlotinib hydrochloride, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Key milestones include:

Early Synthesis Methods

The compound is synthesized via O-alkylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with 1-bromo-2-methoxyethane in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like N,N-dimethylformamide (DMF). This method leverages the nucleophilic hydroxyl groups of the dihydroxybenzaldehyde, which react with the alkylating agent to form the bis-ether structure.

Role in Modern Organic Synthesis

3,4-Bis(2-methoxyethoxy)benzaldehyde serves as a pivotal intermediate in constructing complex heterocycles and bioactive molecules. Its applications include:

Erlotinib Hydrochloride Synthesis

The compound is central to erlotinib’s seven-step synthesis:

  • Oximation: Reaction with hydroxylamine hydrochloride in formic acid yields 3,4-bis(2-methoxyethoxy)benzaldoxime.
  • Dehydration: Heating the oxime with pyridine catalysts forms 3,4-bis(2-methoxyethoxy)benzonitrile.
  • Nitration: Nitration with nitric acid introduces a nitro group at the 2-position, followed by reduction to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
  • Cyclization: Formamide and ammonium formate facilitate quinazoline ring formation, producing 6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Reaction StepReagents/ConditionsYieldSource
O-alkylation1-Bromo-2-methoxyethane, K₂CO₃, DMF~99%
OximationHydroxylamine HCl, HCOOH, pyridine92%
NitrationHNO₃, AcOH, 0°C92.75%
Reduction (Pd/C)NH₄HCO₂, Pd/C, EtOH/H₂O92.33%

Applications in Heterocyclic Chemistry

The compound undergoes Wittig reactions to form α,β-unsaturated aldehydes, which serve as precursors to coumarins and flavonoids. Its methoxyethoxy groups stabilize intermediates during cyclization, as demonstrated in the synthesis of (±)-maackin, a natural product with potential cytotoxic activity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3,4-Bis(2-methoxyethoxy)benzaldehyde through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and substitution pattern [1].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3,4-Bis(2-methoxyethoxy)benzaldehyde demonstrates distinct resonance patterns characteristic of the aromatic aldehyde framework with ethoxy substituents. The aldehyde proton appears as a distinctive singlet at 9.83 parts per million, consistent with the characteristic deshielding effect of the carbonyl group [1]. This chemical shift value aligns with typical benzaldehyde derivatives where the formyl proton experiences significant downfield displacement due to the electron-withdrawing nature of the carbonyl functionality.

The aromatic region displays three distinct proton environments reflecting the substitution pattern of the benzene ring. Two doublet signals appear at 7.45 and 7.00 parts per million, representing the ortho-coupled aromatic protons, while a singlet at 7.43 parts per million corresponds to the aromatic proton adjacent to both substituted positions [1]. This splitting pattern is characteristic of 1,2-disubstituted benzene derivatives where the remaining aromatic protons exhibit specific coupling relationships.

The aliphatic region reveals the presence of the methoxyethoxy chains through multiplet patterns at 4.22 parts per million, attributed to the methylene protons adjacent to the aromatic oxygen atoms [1]. Additional signals in the region between 3.46 and 3.81 parts per million correspond to the remaining methylene and methoxy protons of the ethoxy chains, consistent with the expected chemical environment of these functional groups.

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears in the characteristic aldehyde region around 190-200 parts per million, demonstrating the typical downfield shift associated with the sp² hybridized carbon bearing the oxygen functionality. The aromatic carbon atoms resonate in the expected range of 120-140 parts per million, with variations reflecting the different electronic environments created by the substitution pattern.

The aliphatic carbons of the methoxyethoxy chains appear in distinct regions corresponding to their chemical environments. The methoxy carbons typically resonate around 58-60 parts per million, while the ethoxy methylene carbons appear in the 65-75 parts per million range, consistent with their attachment to electronegative oxygen atoms [2].

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals the characteristic vibrational modes of 3,4-Bis(2-methoxyethoxy)benzaldehyde, providing definitive identification of functional groups and structural features. The spectrum exhibits several key absorption bands that confirm the molecular structure and functional group composition.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the strong carbonyl stretching absorption appearing in the range of 1700-1710 wavenumbers. This absorption is characteristic of aromatic aldehydes where the carbonyl group is conjugated with the benzene ring system [3]. The specific frequency reflects the electronic interaction between the aldehyde functionality and the aromatic system, resulting in a slight shift compared to aliphatic aldehydes.

Carbon-Hydrogen Stretching Regions

The infrared spectrum displays distinct carbon-hydrogen stretching absorptions in multiple regions. Aromatic carbon-hydrogen stretching appears as weak absorptions around 3000-3100 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds [4]. The aliphatic carbon-hydrogen stretching vibrations of the methoxyethoxy chains manifest as medium intensity absorptions in the 2800-2900 wavenumber region, typical of sp³ hybridized carbon-hydrogen bonds in alkyl ether systems.

Aromatic and Ether Vibrations

The aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the 1500-1600 wavenumber range, confirming the presence of the benzene ring system [4]. The ether carbon-oxygen stretching vibrations manifest as medium intensity absorptions in two distinct regions: 1200-1300 and 1000-1100 wavenumbers, reflecting the different carbon-oxygen environments within the methoxyethoxy substituents.

Out-of-Plane Bending Modes

The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 800-900 wavenumber region with medium intensity. These absorptions are diagnostic of the substitution pattern on the benzene ring and confirm the 1,2-disubstituted arrangement of the aromatic system [4].

Mass Spectrometry Fragmentation

Mass spectrometry analysis of 3,4-Bis(2-methoxyethoxy)benzaldehyde provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the calculated molecular weight of the compound [5] [6].

Molecular Ion Characteristics

The molecular ion exhibits moderate stability under electron ionization conditions, with the base peak typically corresponding to fragmentation products rather than the molecular ion itself. This behavior is characteristic of aromatic ethers where the ether linkages represent sites of preferential fragmentation under mass spectrometric conditions.

Fragmentation Pathways

The mass spectrum displays characteristic fragmentation patterns involving loss of the methoxyethoxy chains. Primary fragmentation typically involves cleavage of the carbon-oxygen bonds connecting the ethoxy groups to the aromatic ring, resulting in fragment ions corresponding to sequential loss of methoxyethyl units. Secondary fragmentation may involve formation of substituted benzaldehyde cations through rearrangement processes.

The aldehyde functionality contributes to the formation of characteristic fragment ions through decarbonylation processes, resulting in fragments corresponding to loss of carbon monoxide from various precursor ions. These fragmentation patterns are consistent with established mass spectrometric behavior of aromatic aldehyde compounds [7].

Crystallographic and Conformational Studies

Structural Characterization

The crystallographic analysis of 3,4-Bis(2-methoxyethoxy)benzaldehyde provides detailed three-dimensional structural information, although specific crystal structure data for this exact compound remains limited in the current literature. However, structural insights can be derived from related compounds and computational modeling approaches [8].

Crystal System and Space Group

Based on analogous compounds containing methoxyethoxy substituents, the compound likely crystallizes in a monoclinic or triclinic crystal system. The presence of flexible ethoxy chains and the planar aromatic core suggests potential for multiple conformational arrangements within the crystal lattice [8].

Molecular Geometry

The benzaldehyde core maintains planarity consistent with the aromatic conjugated system. The aldehyde group adopts the expected planar geometry with the carbonyl carbon exhibiting sp² hybridization. The methoxyethoxy substituents introduce conformational flexibility through rotation around the carbon-oxygen single bonds, leading to multiple possible conformational states.

Conformational Analysis

The conformational behavior of 3,4-Bis(2-methoxyethoxy)benzaldehyde is governed by the flexibility of the ethoxy chains and their interaction with the aromatic system. The compound exhibits multiple low-energy conformational states accessible at room temperature.

Ethoxy Chain Conformations

The methoxyethoxy chains can adopt various conformational arrangements through rotation around the ether linkage bonds. The most stable conformations typically involve extended chain arrangements that minimize steric interactions between the substituents and maximize favorable van der Waals interactions [9].

Intramolecular Interactions

Potential intramolecular hydrogen bonding interactions may occur between the oxygen atoms of the ethoxy chains and the aromatic protons, contributing to conformational preferences. These weak interactions can influence the overall molecular geometry and crystal packing arrangements.

Computational Chemistry Insights (LogP, Topological Polar Surface Area, Hydrogen-bonding)

Lipophilicity and Partition Coefficients

The octanol-water partition coefficient (LogP) of 3,4-Bis(2-methoxyethoxy)benzaldehyde has been calculated as 1.55, indicating moderate lipophilicity [6]. This value reflects the balance between the hydrophobic aromatic core and the hydrophilic ether oxygen atoms within the methoxyethoxy substituents.

Molecular Lipophilicity Analysis

The LogP value of 1.55 places the compound in the moderately lipophilic range, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. This lipophilicity profile is influenced by the aromatic benzaldehyde core, which contributes hydrophobic character, balanced by the polar ether linkages that provide hydrophilic interactions [10].

Comparison with Related Compounds

The lipophilicity of 3,4-Bis(2-methoxyethoxy)benzaldehyde can be compared to structurally related compounds. For instance, 4-methoxy-3-(2-methoxyethoxy)benzaldehyde exhibits a LogP value of 1.53, demonstrating similar lipophilic characteristics despite having one fewer methoxyethoxy substituent [10]. This comparison highlights the additive contribution of each ethoxy group to the overall lipophilic profile.

Topological Polar Surface Area

The Topological Polar Surface Area (TPSA) of 3,4-Bis(2-methoxyethoxy)benzaldehyde is calculated as 53.99 square angstroms [6]. This parameter provides important information about the molecular surface area occupied by polar atoms and their attached hydrogens, serving as a predictor of molecular transport properties.

Membrane Permeability Implications

The TPSA value of 53.99 Ų falls within the range typically associated with good oral bioavailability and blood-brain barrier penetration. Compounds with TPSA values below 60-70 Ų generally exhibit favorable absorption, distribution, metabolism, and excretion properties [11]. The moderate TPSA value reflects the contribution of five oxygen atoms within the molecular structure while maintaining an acceptable polar surface area for biological activity.

Molecular Flexibility and Polar Surface Area

The calculated TPSA incorporates the contributions from the aldehyde carbonyl oxygen and the four ether oxygen atoms within the methoxyethoxy chains. The distribution of polar surface area across multiple functional groups contributes to the overall molecular polarity while maintaining structural flexibility through the ethoxy chain conformations.

Hydrogen Bonding Analysis

Computational analysis reveals that 3,4-Bis(2-methoxyethoxy)benzaldehyde contains five hydrogen bond acceptor sites and zero hydrogen bond donor sites [6]. This hydrogen bonding profile significantly influences the compound's molecular interactions and biological activity potential.

Hydrogen Bond Acceptor Characteristics

The five hydrogen bond acceptor sites correspond to the aldehyde carbonyl oxygen and the four ether oxygen atoms within the methoxyethoxy substituents. These acceptor sites provide opportunities for intermolecular hydrogen bonding interactions with biological targets containing hydrogen bond donor groups, such as amino acid residues in protein active sites [12].

Absence of Hydrogen Bond Donors

The absence of hydrogen bond donor capability reflects the molecular design where all oxygen atoms are either doubly bonded (carbonyl) or fully substituted (ethers). This characteristic influences the compound's binding selectivity and interaction patterns with biological targets, potentially favoring interactions with hydrogen bond donor-rich environments.

Rotatable Bond Analysis

The compound exhibits eight rotatable bonds, primarily concentrated within the methoxyethoxy chains [6]. This conformational flexibility allows the molecule to adopt multiple binding conformations when interacting with biological targets, potentially enhancing binding affinity through induced-fit mechanisms. The rotatable bonds provide the molecular flexibility necessary for optimal geometric complementarity with binding sites while maintaining the rigid aromatic core structure.

Computational Drug-likeness Assessment

The molecular descriptors of 3,4-Bis(2-methoxyethoxy)benzaldehyde align with drug-like characteristics as defined by established pharmaceutical guidelines. The molecular weight of 254.28 grams per mole falls within the typical range for small molecule therapeutics, while the LogP value and hydrogen bonding profile suggest favorable pharmacokinetic properties [11] [13].

Traditional Alkylation Routes from Protocatechualdehyde Derivatives

The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde from protocatechualdehyde derivatives represents one of the most established synthetic approaches for this valuable intermediate. Protocatechualdehyde (3,4-dihydroxybenzaldehyde) serves as an ideal starting material due to its readily available hydroxyl groups positioned at the 3 and 4 positions of the benzene ring, providing the necessary reactive sites for subsequent alkylation reactions [1] [2].

Williamson Ether Synthesis Optimization

The Williamson ether synthesis has been extensively optimized for the preparation of 3,4-bis(2-methoxyethoxy)benzaldehyde through systematic investigation of reaction parameters. Under optimized conditions, protocatechualdehyde (2.0 g, 14.5 mmol) is treated with potassium carbonate (8.0 g, 58 mmol) in dimethylformamide (13.2 mL) at room temperature for 1 hour, followed by addition of 1-bromo-2-methoxyethane (4.84 g, 34.8 mmol) and heating to 100°C for 5 hours [1]. This protocol consistently yields the desired product in 71% yield as a yellow oil after purification through silica gel chromatography.

The reaction mechanism proceeds through initial deprotonation of the phenolic hydroxyl groups by the potassium carbonate base, generating phenoxide nucleophiles that subsequently attack the primary carbon of 1-bromo-2-methoxyethane via an SN2 mechanism [3] [4]. The optimization studies demonstrate that the molar ratio of base to substrate significantly influences the reaction outcome, with a 4:1 ratio of potassium carbonate to protocatechualdehyde providing optimal selectivity for the desired dialkylated product [1].

Temperature control represents a critical parameter in this transformation. Reactions conducted below 80°C show incomplete conversion even after extended reaction times, while temperatures exceeding 120°C lead to increased formation of side products, including elimination products and aromatic substitution reactions [2]. The optimal temperature range of 100-110°C provides a balance between reaction rate and selectivity, ensuring complete consumption of starting material while minimizing undesired pathways [1].

Solvent and Base Selection Strategies

Comprehensive solvent screening studies have revealed that polar aprotic solvents provide superior performance in the alkylation of protocatechualdehyde derivatives. Dimethylformamide emerges as the optimal solvent choice, providing yields of 85-95% compared to 60-75% obtained in less polar solvents such as toluene [5]. The high polarity index of dimethylformamide (6.4) facilitates dissolution of the ionic potassium carbonate base while stabilizing the transition state of the SN2 reaction [6].

Alternative polar aprotic solvents, including dimethylsulfoxide and acetonitrile, also demonstrate good compatibility with the reaction system. Dimethylsulfoxide provides yields of 80-90% but requires elevated temperatures due to its higher boiling point (189°C), while acetonitrile offers the advantage of easier product isolation due to its lower boiling point (82°C), albeit with slightly reduced yields of 70-85% [5].

Base selection studies indicate that potassium carbonate represents the optimal choice among inorganic bases for this transformation. Compared to sodium carbonate, potassium carbonate provides enhanced solubility in organic solvents and increased nucleophilicity of the resulting phenoxide species [6]. The larger ionic radius of potassium compared to sodium results in weaker coordination to the phenoxide oxygen, thereby increasing its nucleophilic character [7].

Alternative bases, including cesium carbonate and sodium hydride, have been evaluated for this reaction system. Cesium carbonate provides excellent yields (87-95%) but significantly increases the cost of the reaction [5]. Sodium hydride demonstrates superior reactivity, enabling reactions to proceed at room temperature initially, followed by heating to 100°C for completion. However, sodium hydride requires strictly anhydrous conditions and careful handling due to its reactivity with protic solvents [1].

Novel Catalytic Approaches

Phase-Transfer Catalysis Applications

Phase-transfer catalysis has emerged as a powerful methodology for the synthesis of ether derivatives under mild and environmentally benign conditions. This approach enables the alkylation of phenolic compounds in two-phase systems, combining aqueous solutions of inorganic bases with organic solutions containing the alkylating agents [8] [9].

Tetrabutylammonium bromide (TBAB) represents the most effective phase-transfer catalyst for the synthesis of aryl ethers from protocatechualdehyde derivatives. Under optimized conditions, the phenol substrate is dissolved in the organic phase while the base remains in the aqueous phase. The quaternary ammonium catalyst facilitates the transport of phenoxide ions from the aqueous phase to the organic phase, where alkylation occurs with the organic halide [8].

The mechanism of phase-transfer catalyzed alkylation involves several distinct steps. Initially, the phenol partitions between the two phases and undergoes deprotonation by hydroxide in the aqueous phase to form the phenoxide anion. The quaternary ammonium cation forms an ion pair with the phenoxide, which possesses sufficient lipophilicity to extract into the organic phase [9]. Once in the organic phase, the alkylation reaction proceeds rapidly due to the high local concentration of the reactive species and the favorable solvation environment.

Optimization studies reveal that a 2 mol% loading of tetrabutylammonium bromide provides optimal catalytic efficiency, with higher loadings showing minimal improvement in yield while increasing costs [10]. The organic to aqueous phase ratio significantly influences the reaction outcome, with a 3:2 ratio of toluene to 50% aqueous potassium hydroxide providing yields of 96% for model substrates [10].

The substrate scope for phase-transfer catalyzed alkylation extends beyond simple phenols to include substituted benzaldehydes and other aromatic compounds. Electron-withdrawing substituents on the aromatic ring enhance the acidity of the phenolic hydroxyl groups, facilitating deprotonation and subsequent alkylation. Conversely, electron-donating substituents require longer reaction times or higher catalyst loadings to achieve comparable yields [8].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of benzaldehyde derivatives by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods. The application of microwave irradiation to the synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde and related compounds demonstrates significant advantages in terms of energy efficiency and reaction rate enhancement [11] [12].

The mechanism of microwave acceleration involves direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture. This heating mode contrasts with conventional conductive heating, which relies on heat transfer from the vessel walls to the reaction mixture, often resulting in temperature gradients and hot spots [13].

For the synthesis of benzaldehyde derivatives, microwave irradiation at 120°C for 3-6 minutes provides yields of 78-94%, compared to conventional heating requiring 2-6 hours at similar temperatures for yields of 69-86% [11]. The dramatic reduction in reaction time results from the efficient heating of polar reactants and solvents, leading to accelerated molecular motion and increased collision frequency between reactive species.

Optimization of microwave parameters reveals that power levels of 250 W represent the optimal balance between reaction rate and selectivity. Higher power levels can lead to overheating and decomposition of sensitive substrates, while lower power levels fail to provide significant rate enhancement compared to conventional heating [11]. The reaction vessel design also influences the outcome, with sealed vessels providing better results due to increased pressure and prevention of solvent evaporation.

The application of microwave irradiation extends beyond simple alkylation reactions to include multistep cascade processes. For example, the synthesis of heterocyclic compounds from benzaldehyde derivatives and nucleophiles can be completed in minutes under microwave conditions, compared to hours or days using conventional heating [13]. These transformations demonstrate the versatility of microwave-assisted synthesis in accessing complex molecular architectures efficiently.

Solvent selection for microwave-assisted reactions requires consideration of the dielectric properties of the solvent system. Polar aprotic solvents, such as dimethylformamide and dimethylsulfoxide, couple efficiently with microwave irradiation due to their high dielectric constants, resulting in rapid heating and enhanced reaction rates [14]. Water also serves as an effective solvent for microwave-assisted reactions, particularly when phase-transfer catalysis is employed.

Oxime Intermediate Formation for Nitrile Derivatives

The conversion of aldehyde substrates to nitrile derivatives through oxime intermediates represents a valuable synthetic pathway that avoids the use of toxic cyanide reagents. This transformation involves two distinct steps: the initial formation of aldoximes from aldehydes and hydroxylamine, followed by dehydration of the oxime to yield the corresponding nitrile [15] [16].

Reaction Kinetics of Aldoxime Formation

The kinetics of aldoxime formation from benzaldehyde derivatives and hydroxylamine have been extensively studied to understand the factors governing reaction rates and selectivity. The reaction proceeds through a nucleophilic addition-elimination mechanism, where hydroxylamine initially attacks the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of water to yield the oxime product [17] [18].

The rate of oxime formation depends significantly on the electronic nature of the aldehyde substrate. Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, resulting in accelerated nucleophilic attack by hydroxylamine. Conversely, electron-donating substituents reduce the electrophilicity of the carbonyl group, leading to slower reaction rates [18].

Quantitative kinetic studies demonstrate that the reaction follows second-order kinetics, first-order in both aldehyde and hydroxylamine concentrations. For benzaldehyde substrates, the rate constants range from 10¹ to 10³ M⁻¹s⁻¹ at ambient temperature, depending on the substitution pattern [18]. The activation energy for oxime formation typically ranges from 45-65 kJ/mol, indicating a relatively facile transformation under mild conditions.

pH optimization studies reveal that oxime formation proceeds most efficiently under slightly basic conditions (pH 6-8). At lower pH values, hydroxylamine exists predominantly in its protonated form, reducing its nucleophilicity and slowing the reaction rate. At higher pH values, while hydroxylamine exists in its neutral, nucleophilic form, competing side reactions, such as aldol condensation, can become significant [17].

The reaction medium significantly influences the kinetics of oxime formation. Aqueous or aqueous-organic solvent systems generally provide optimal conditions, as water facilitates the elimination step through hydrogen bonding interactions. The addition of organic cosolvents, such as methanol or ethanol, can improve the solubility of hydrophobic aldehyde substrates while maintaining the favorable kinetic profile [16].

Temperature effects on oxime formation demonstrate that elevated temperatures (40-60°C) significantly accelerate the reaction without compromising yield or selectivity. The temperature dependence follows Arrhenius behavior, with rate enhancements of 5-10 fold observed for each 20°C increase in temperature within the optimal range [18].

Dehydration Mechanisms to Benzonitrile

The dehydration of aldoximes to nitriles represents the key transformation in cyanide-free nitrile synthesis. This reaction can be accomplished through various methodologies, including chemical dehydration using acid catalysts, enzymatic dehydration using aldoxime dehydratases, or novel catalytic systems employing organoselenium compounds [19] [20] [21].

Chemical dehydration mechanisms typically involve acid-catalyzed processes where the oxime hydroxyl group is protonated to form a good leaving group. The classical Beckmann rearrangement pathway involves initial protonation of the hydroxyl oxygen, followed by elimination of water and migration of the carbon substituent to form a nitrilium ion intermediate. Subsequent deprotonation yields the final nitrile product [22] [23].

The kinetics of chemical dehydration depend strongly on the reaction conditions employed. Acid-catalyzed dehydration in sulfuric acid or phosphoric acid proceeds with rate constants of 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at elevated temperatures (100-200°C) [20]. The high activation energy (80-120 kJ/mol) for this transformation reflects the energy required to break the strong nitrogen-oxygen bond and stabilize the resulting carbocation intermediate.

Enzymatic dehydration using aldoxime dehydratases offers significant advantages in terms of reaction conditions and environmental impact. These heme-containing enzymes catalyze the dehydration of aldoximes under mild aqueous conditions (25-60°C, pH 6-8) with remarkable efficiency. The enzyme mechanism involves direct coordination of the aldoxime substrate to the heme iron center, followed by acid-base catalyzed elimination of water [19] [24].

Kinetic studies of aldoxime dehydratases reveal extremely high catalytic efficiency, with rate constants of 10² to 10⁴ M⁻¹s⁻¹ under physiological conditions. The low activation energy (40-60 kJ/mol) for enzymatic dehydration reflects the sophisticated catalytic machinery of the enzyme active site, which stabilizes the transition state and facilitates the elimination reaction [24].

The substrate specificity of aldoxime dehydratases varies among different enzyme variants. Most enzymes show high activity toward aliphatic aldoximes and modest activity toward aromatic aldoximes directly attached to the benzene ring. However, enzymes can efficiently process aryl-aliphatic aldoximes, where the oxime group is separated from the aromatic ring by at least one methylene unit [25].

Recent developments in catalytic dehydration methods include the use of organoselenium compounds as pre-catalysts. Phenylselenenic acid (PhSe(O)OH) catalyzes the dehydration of aldoximes under mild conditions in open air, providing yields of 60-90% for various substrates [20]. The mechanism involves initial coordination of the selenium center to the oxime, followed by elimination facilitated by the oxygen atmosphere.

Iron-catalyzed dehydration represents another environmentally benign approach for nitrile synthesis from aldoximes. Simple iron salts, such as iron(III) chloride, catalyze the dehydration without requiring additional reagents or nitrile solvents. This method provides yields of 70-85% under solvent-free conditions at elevated temperatures [21].

XLogP3

1.3

Wikipedia

3,4-Bis(2-methoxyethoxy)benzaldehyde

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Last modified: 08-16-2023

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